3-methyl-1H-indazole hydrochloride
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Overview
Description
3-methyl-1H-indazole hydrochloride is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
3-Methyl-1H-indazole hydrochloride has been shown to inhibit histamine H3 receptor activity . The histamine H3 receptor is a G-protein-coupled receptor that plays a crucial role in the central nervous system by regulating the release of histamine and other neurotransmitters .
Mode of Action
The compound interacts with its target, the histamine H3 receptor, leading to the inhibition of the receptor’s activity . This inhibition can result in a decrease in the release of histamine and other neurotransmitters, potentially altering neuronal signaling .
Biochemical Pathways
Given its inhibitory effect on the histamine h3 receptor, it is likely that it impacts pathways involving histamine signaling . Histamine signaling plays a role in a variety of physiological processes, including inflammation, gastric acid secretion, and neurotransmission .
Pharmacokinetics
Indazole derivatives are generally known for their good bioavailability .
Result of Action
The inhibition of histamine H3 receptor activity by this compound can lead to a variety of molecular and cellular effects. For instance, it may reduce inflammation and potentially influence neurotransmission . It has also been suggested that the compound may have effects on eye diseases and bladder cancer .
Biochemical Analysis
Biochemical Properties
3-Methyl-1H-indazole hydrochloride plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Indazole derivatives, a class of compounds to which this compound belongs, have been shown to possess a broad range of biological properties, such as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmics, antifungal, and antitumor activities .
Molecular Mechanism
It has been demonstrated that the 1H-indazole-3-amine structure, a related structure, is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-indazole hydrochloride typically involves the formation of the indazole core followed by methylation and subsequent conversion to the hydrochloride salt. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole core . The methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate . The final step involves the conversion of the free base to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-indazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the indazole ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
3-methyl-1H-indazole hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-indazole: The parent compound of the indazole family, lacking the methyl group.
2H-indazole: A tautomeric form of indazole with different chemical properties.
3-methyl-1H-indazole: The free base form of 3-methyl-1H-indazole hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other indazole derivatives . This makes it particularly useful in certain chemical reactions and biological applications where these properties are advantageous.
Properties
IUPAC Name |
3-methyl-2H-indazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c1-6-7-4-2-3-5-8(7)10-9-6;/h2-5H,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJHAACXOJAAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=NN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258640-45-7 |
Source
|
Record name | 3-methyl-2H-indazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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